molecular formula C14H18O2 B12640516 (5S)-5-(4-tert-Butylphenyl)oxolan-2-one CAS No. 918831-60-4

(5S)-5-(4-tert-Butylphenyl)oxolan-2-one

Cat. No.: B12640516
CAS No.: 918831-60-4
M. Wt: 218.29 g/mol
InChI Key: UJTJBPVHZHQZTL-LBPRGKRZSA-N
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Description

(5S)-5-(4-tert-Butylphenyl)oxolan-2-one is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.292 g/mol It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(4-tert-Butylphenyl)oxolan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a suitable oxolane precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(4-tert-Butylphenyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.

    Substitution: The tert-butylphenyl group can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with different functional groups, while reduction can produce various stereoisomers.

Scientific Research Applications

(5S)-5-(4-tert-Butylphenyl)oxolan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-5-(4-tert-Butylphenyl)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butylphenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The oxolane ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-(4-tert-Butylphenyl)oxolan-2-one: A stereoisomer with different spatial arrangement.

    4-tert-Butylphenyl oxirane: A related compound with an oxirane ring instead of an oxolane ring.

    4-tert-Butylphenyl tetrahydrofuran: A similar compound with a tetrahydrofuran ring.

Uniqueness

(5S)-5-(4-tert-Butylphenyl)oxolan-2-one is unique due to its specific stereochemistry and the presence of the tert-butylphenyl group

Properties

CAS No.

918831-60-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(5S)-5-(4-tert-butylphenyl)oxolan-2-one

InChI

InChI=1S/C14H18O2/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(15)16-12/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1

InChI Key

UJTJBPVHZHQZTL-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC(=O)O2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCC(=O)O2

Origin of Product

United States

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